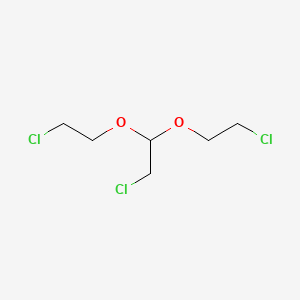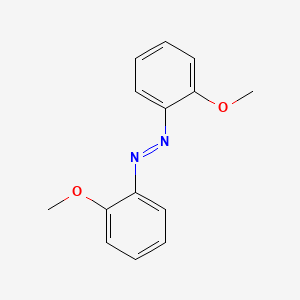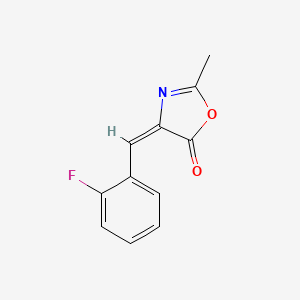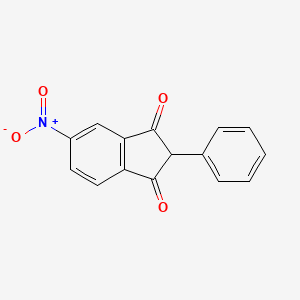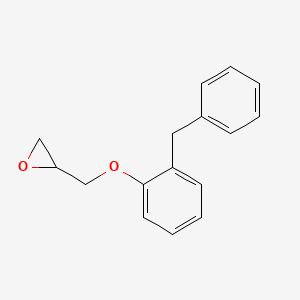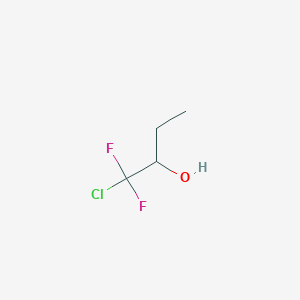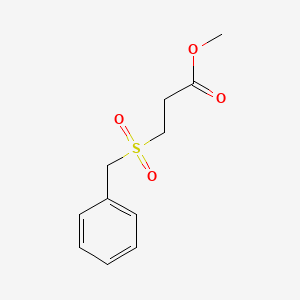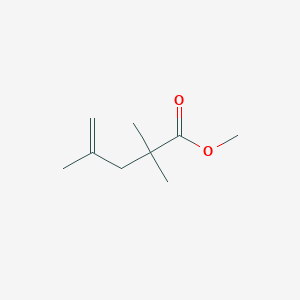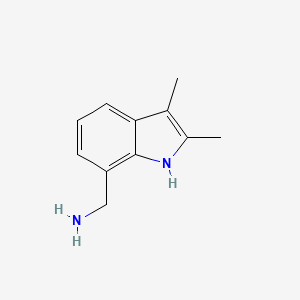
(2,3-dimethyl-1H-indol-7-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethyl-1H-indol-7-yl)methanamine is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-1H-indol-7-yl)methanamine can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The resulting indole can then be further functionalized to introduce the methanamine group.
Another method involves the direct alkylation of an indole derivative with a suitable alkylating agent, such as a halomethylamine, under basic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other efficient synthetic routes that can be scaled up. The choice of method depends on factors such as cost, yield, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dimethyl-1H-indol-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-diones, while reduction can produce indolines. Substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
(2,3-Dimethyl-1H-indol-7-yl)methanamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (2,3-dimethyl-1H-indol-7-yl)methanamine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling . The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-Indol-3-yl)methanamine: This compound features a methanamine group attached to the 3-position of the indole ring and is used in similar applications.
(2-Methyl-1H-indol-7-yl)methanamine: This compound has a methyl group at the 2-position and a methanamine group at the 7-position, similar to (2,3-dimethyl-1H-indol-7-yl)methanamine.
Uniqueness
This compound is unique due to the presence of two methyl groups at the 2- and 3-positions of the indole ring. This substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other indole derivatives.
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(2,3-dimethyl-1H-indol-7-yl)methanamine |
InChI |
InChI=1S/C11H14N2/c1-7-8(2)13-11-9(6-12)4-3-5-10(7)11/h3-5,13H,6,12H2,1-2H3 |
Clé InChI |
GTEBSQWXKMFZSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C(C=CC=C12)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





